molecular formula C12H16O2 B3328660 1-(5-Butyl-2-hydroxyphenyl)ethanone CAS No. 50743-14-1

1-(5-Butyl-2-hydroxyphenyl)ethanone

Cat. No.: B3328660
CAS No.: 50743-14-1
M. Wt: 192.25 g/mol
InChI Key: NKORCMCSGJVRAI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Butyl-2-hydroxyphenyl)ethanone can be synthesized through several methods. One common method involves the reaction of dioxane dibromide with 4-chloro-3-hydroxyacetophenone in a dioxane-ethyl ether mixture at room temperature, yielding a high percentage of the desired product . Another method involves the Fries rearrangement of phenyl bromoacetate with aluminum chloride without solvent between 120–140°C .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction parameters and product quality.

Chemical Reactions Analysis

Types of Reactions

1-(5-Butyl-2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

The major products formed from these reactions include substituted phenyl ethanones, alcohol derivatives, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Butyl-2-hydroxyphenyl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a starting material for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products

Mechanism of Action

The mechanism of action of 1-(5-Butyl-2-hydroxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl group on the aromatic ring allows for hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with proteins and nucleic acids, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Butyl-2-hydroxyphenyl)ethanone is unique due to its butyl group, which imparts specific chemical and physical properties. This structural feature can influence the compound’s solubility, reactivity, and interaction with biological molecules, making it distinct from other similar compounds.

Properties

IUPAC Name

1-(5-butyl-2-hydroxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-3-4-5-10-6-7-12(14)11(8-10)9(2)13/h6-8,14H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKORCMCSGJVRAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=C(C=C1)O)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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